1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl-protected azetidine ring and a pyrazole carboxylic acid moiety. It is often utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and chemical conjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Protection of the Azetidine Ring: The azetidine ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected azetidine.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling of the Azetidine and Pyrazole Rings: The final step involves coupling the protected azetidine with the pyrazole carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or pyrazole derivatives.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutics for various diseases.
Industry: Utilized in the production of chemical conjugates and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of the azetidine and pyrazole rings, which imparts distinct chemical and biological properties. This compound’s rigid structure and functional groups make it particularly useful as a linker in the synthesis of bifunctional molecules for targeted protein degradation, setting it apart from other similar compounds.
Properties
CAS No. |
1785576-33-1 |
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Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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